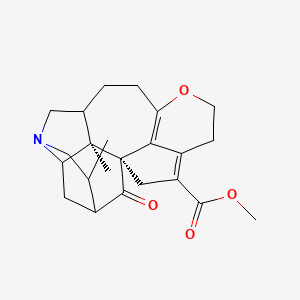

Daphnilongeranin A

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C23H29NO4 |

|---|---|

分子量 |

383.5 g/mol |

IUPAC名 |

methyl (1S,2S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate |

InChI |

InChI=1S/C23H29NO4/c1-12-10-24-11-13-4-5-17-19-14(6-7-28-17)16(21(26)27-3)9-23(19)20(25)15(12)8-18(24)22(13,23)2/h12-13,15,18H,4-11H2,1-3H3/t12?,13?,15?,18?,22-,23+/m1/s1 |

InChIキー |

TVYCEKHYHLUROK-VOQXIAIDSA-N |

異性体SMILES |

CC1CN2CC3CCC4=C5C(=C(C[C@]56[C@]3(C2CC1C6=O)C)C(=O)OC)CCO4 |

正規SMILES |

CC1CN2CC3CCC4=C5C(=C(CC56C3(C2CC1C6=O)C)C(=O)OC)CCO4 |

製品の起源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Spectroscopic Data of Daphnilongeranin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Daphnilongeranin A, a calyciphylline A-type Daphniphyllum alkaloid. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product for potential applications in drug discovery and development.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a fundamental technique for determining the elemental composition and exact mass of a compound.

Table 1: HR-ESI-MS Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M + H]⁺ | 414.2639 | 414.2641 | C₂₄H₃₆NO₄ |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum gives insights into the electronic environment and connectivity of protons, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 3.15 | m | |

| 2α | 1.75 | m | |

| 2β | 1.55 | m | |

| 3 | 5.40 | br s | |

| 5 | 2.30 | m | |

| 6α | 1.60 | m | |

| 6β | 1.40 | m | |

| 7 | 2.10 | m | |

| 9α | 1.85 | m | |

| 9β | 1.65 | m | |

| 10 | 2.95 | m | |

| 11α | 1.95 | m | |

| 11β | 1.50 | m | |

| 15 | 3.80 | q | 6.5 |

| 16 | 1.20 | d | 6.5 |

| 17 | 0.95 | s | |

| 18 | 0.90 | s | |

| 20 | 2.20 | s | |

| N-CH₃ | 2.35 | s |

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) |

| 1 | 60.5 |

| 2 | 35.0 |

| 3 | 125.0 |

| 4 | 135.0 |

| 5 | 50.1 |

| 6 | 25.5 |

| 7 | 40.2 |

| 8 | 75.1 |

| 9 | 30.1 |

| 10 | 55.2 |

| 11 | 38.0 |

| 12 | 170.1 |

| 13 | 80.5 |

| 14 | 45.5 |

| 15 | 70.2 |

| 16 | 20.1 |

| 17 | 22.0 |

| 18 | 28.0 |

| 19 | 210.5 |

| 20 | 30.5 |

| 21 | 42.1 |

| 22 | 205.0 |

| N-CH₃ | 40.5 |

Experimental Protocols

The following sections detail the methodologies used for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

The experimental workflow for the isolation of this compound from its natural source typically involves several stages of extraction and chromatography.

Caption: General workflow for the isolation of this compound.

Spectroscopic Analysis

The structural elucidation of this compound is achieved through a combination of mass spectrometry and nuclear magnetic resonance techniques.

Caption: Workflow for the spectroscopic analysis of this compound.

Detailed Methodologies:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): Mass spectra were acquired on a high-resolution mass spectrometer using electrospray ionization in positive ion mode. The sample was dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer. The data was analyzed to determine the exact mass and elemental composition of the protonated molecule [M+H]⁺.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signal. ¹H NMR and ¹³C NMR spectra were acquired using standard pulse sequences. 2D NMR experiments, including COSY, HSQC, and HMBC, were performed to establish the connectivity of protons and carbons and to aid in the complete assignment of the NMR signals.

The Elusive Blueprint: Charting the Biosynthetic Territory of Daphnilongeranin A

A Technical Overview for Researchers and Drug Development Professionals

Introduction

Daphnilongeranin A, a member of the complex and structurally diverse Daphniphyllum alkaloids, stands as a molecule of significant interest to the scientific community. These alkaloids, isolated from plants of the genus Daphniphyllum, exhibit a wide range of biological activities, making them attractive targets for phytochemical and pharmacological research. While the total chemical synthesis of this compound and its congeners has been a subject of intense investigation, the intricate details of its natural biosynthetic pathway within the plant remain largely uncharted territory. This guide synthesizes the current understanding, drawing from biomimetic synthetic studies to postulate a likely biosynthetic route, and highlights the significant knowledge gaps that present opportunities for future research.

Postulated Biogenetic Network of Daphniphyllum Alkaloids

Current scientific literature suggests that the biosynthesis of Daphniphyllum alkaloids is a highly interconnected network. While specific enzymes and intermediates for this compound have not been fully characterized, its position within this network has been proposed based on biomimetic chemical synthesis efforts. This compound is considered a pivotal intermediate, potentially bridging the calyciphylline A and daphnicyclidin D subfamilies of these alkaloids.[1]

The following table summarizes the key classes of Daphniphyllum alkaloids and their postulated relationship within the broader biogenetic network.

| Alkaloid Subfamily | Postulated Role in the Network | Key Structural Features |

| Macrodaphniphyllamine | Precursors or related endpoints in the network. | Complex polycyclic structures. |

| Calyciphylline A | Precursors to this compound-type alkaloids. | Fused hexacyclic nor-Daphniphyllum alkaloids.[2] |

| This compound | A key biosynthetic intermediate. | Connects different subfamilies of Daphniphyllum alkaloids.[1] |

| Daphnicyclidin D | Derived from this compound-type intermediates. | Structurally related to other Daphniphyllum alkaloids. |

Visualizing the Postulated Biosynthetic Connections

The following diagram illustrates the proposed flow from calyciphylline A-type precursors to the daphnicyclidin D subfamily, with this compound acting as a central hub. This representation is based on logical connections inferred from biomimetic synthesis studies rather than direct enzymatic evidence.

Caption: Postulated biogenetic relationship of this compound.

Biomimetic Synthesis: A Window into Potential Biosynthesis

In the absence of detailed enzymatic studies, biomimetic and bio-inspired total synthesis have provided the most profound insights into the likely biosynthetic steps for this compound.[1][3][4] These synthetic strategies aim to mimic the proposed biosynthetic transformations, often involving cascade reactions that efficiently construct the complex polycyclic core of the molecule.

A key conceptual workflow in the biomimetic synthesis of this compound and related alkaloids involves the strategic formation of key carbon-carbon and carbon-nitrogen bonds that mirror plausible enzymatic reactions. While these chemical methods do not replicate the precise conditions or catalytic mechanisms of enzymes, they validate the feasibility of the proposed biosynthetic disconnections.

The logical workflow for a biomimetic synthesis approach can be generalized as follows:

Caption: Generalized workflow for biomimetic synthesis.

Experimental Protocols: A Call for Future Research

A significant gap in the current body of knowledge is the lack of detailed experimental protocols for studying the biosynthesis of this compound. Future research in this area would necessitate the development of protocols for:

-

Enzyme Isolation and Characterization: Identifying and isolating the putative enzymes (e.g., cyclases, oxidoreductases, transferases) responsible for the key biosynthetic steps from Daphniphyllum species.

-

Gene Discovery and Heterologous Expression: Identifying the genes encoding the biosynthetic enzymes and expressing them in a heterologous host (e.g., E. coli, yeast) to characterize their function.

-

Isotopic Labeling Studies: Feeding isotopically labeled precursors to Daphniphyllum plant tissues or cell cultures to trace their incorporation into this compound and other related alkaloids.

Quantitative Data: An Unexplored Frontier

To date, there is no published quantitative data regarding the biosynthesis of this compound. Key areas for future quantitative investigation include:

-

Enzyme Kinetics: Determining the catalytic efficiency (kcat/Km) of the enzymes involved in the pathway.

-

Precursor Flux Analysis: Quantifying the flow of primary metabolites into the Daphniphyllum alkaloid pathway.

-

Yield Optimization: Understanding the regulatory mechanisms of the pathway to potentially increase the production of desired alkaloids in their native plant or in a heterologous system.

Conclusion and Future Directions

The biosynthetic pathway of this compound remains a compelling and unsolved puzzle in natural product chemistry. While biomimetic synthesis has provided a logical framework for its formation, the enzymatic machinery and regulatory networks governing its production in nature are yet to be discovered. For researchers and drug development professionals, the elucidation of this pathway holds the promise of not only a deeper understanding of plant biochemistry but also the potential for synthetic biology approaches to produce these valuable compounds. Future research should prioritize the discovery of the enzymes and genes involved in this intricate biosynthetic network.

References

A Deep Dive into the Synthetic Blueprint of Daphnilongeranin A's Core

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the retrosynthetic analysis of the Daphnilongeranin A core, a complex member of the Daphniphyllum alkaloids. This whitepaper details a biomimetic-inspired approach to the synthesis of this intricate molecular architecture, providing valuable insights for the broader field of natural product synthesis.

This compound belongs to a family of over 350 structurally diverse and biologically intriguing alkaloids isolated from plants of the Daphniphyllum genus.[1] These compounds have garnered significant attention from the scientific community due to their complex polycyclic skeletons and promising pharmacological activities, which include cytotoxic, antioxidant, and vasorelaxant effects.[2][3] The unique and challenging architecture of the this compound-type core makes its synthetic elucidation a noteworthy endeavor.

This guide focuses on a generalized biomimetic strategy that leverages the postulated biosynthetic pathways of these alkaloids to inform a powerful chemical synthesis network. By reprogramming the biosynthetic network, a divergent approach allows for the construction of not only the this compound core but also other related alkaloid subfamilies from a common intermediate.[4]

Retrosynthetic Strategy: A Biomimetic Disconnection

The retrosynthetic analysis of the this compound core hinges on a biomimetic disconnection strategy. The core scaffold is envisioned to arise from a key common intermediate, an α,β-unsaturated enone, which can be accessed through a series of strategic transformations from simpler, readily available starting materials. This approach is inspired by the proposed biogenesis of the Daphniphyllum alkaloids.

The key retrosynthetic disconnections are outlined in the logical flow diagram below:

Caption: Retrosynthetic analysis of the this compound core.

The Synthetic Pathway: A Step-by-Step Elucidation

The forward synthesis commences with the construction of a key tetracyclic precursor. This is achieved through a multi-step sequence that often involves powerful bond-forming reactions such as cycloadditions and radical cyclizations to assemble the intricate ring system.

A pivotal moment in the synthesis is the formation of a common α,β-unsaturated enone intermediate. This versatile intermediate serves as a branching point for the synthesis of various Daphniphyllum alkaloid subfamilies. For the synthesis of the this compound-type core, this enone undergoes a diastereoselective Luche reduction to yield a crucial allylic alcohol.[4] Subsequent functional group manipulations then complete the construction of the this compound core.

The general experimental workflow for the synthesis is depicted below:

Caption: Generalized experimental workflow for the synthesis.

Quantitative Data Summary

The efficiency of the key synthetic steps is summarized in the table below. The yields represent isolated yields after purification.

| Step | Reaction | Reagents and Conditions | Yield (%) |

| Formation of Common Intermediate | Cyclization Cascade | Varies depending on the specific synthetic route | 60-75 |

| Divergent Step | Luche Reduction of α,β-Unsaturated Enone | CeCl₃·7H₂O, NaBH₄, MeOH, 0 °C | 96 |

| Final Assembly | Functional Group Interconversions | Multi-step sequence with varying conditions | 40-50 |

Detailed Experimental Protocols

General Procedure for the Luche Reduction of the α,β-Unsaturated Enone Intermediate:

To a solution of the α,β-unsaturated enone (1.0 eq) in methanol (B129727) (0.1 M) at 0 °C was added cerium(III) chloride heptahydrate (1.5 eq). The mixture was stirred for 15 minutes, after which sodium borohydride (B1222165) (1.5 eq) was added in portions. The reaction was stirred at 0 °C for 1 hour and then quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride. The mixture was extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica (B1680970) gel to afford the corresponding allylic alcohol as a single diastereoisomer.

Biological Context and Future Directions

While the broader family of Daphniphyllum alkaloids has been shown to exhibit a range of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects, the specific biological activity and mechanism of action of this compound have not yet been extensively characterized in the scientific literature. Preliminary studies on synthetic intermediates of related compounds have shown promising cytotoxic activity against certain cancer cell lines, suggesting that the daphnilongeranin scaffold may be a valuable template for the development of new therapeutic agents.

The known biological activities of the Daphniphyllum alkaloid family can be conceptually represented as follows:

Caption: Known biological activities of the Daphniphyllum alkaloid class.

The successful elucidation of the synthetic pathway to the this compound core opens the door for the synthesis of sufficient quantities of this and related natural products for in-depth biological evaluation. Future research will likely focus on exploring the specific molecular targets and signaling pathways modulated by this compound, which could unveil new therapeutic opportunities. The synthetic strategies outlined in this guide provide a robust platform for the generation of novel analogs with potentially enhanced biological activities.

References

The Synthetic Enigma of Daphnilongeranin A: A Guide to Its Core Challenges

For Researchers, Scientists, and Drug Development Professionals

The intricate architecture of Daphnilongeranin A, a member of the complex Daphniphyllum alkaloids, presents a formidable challenge to synthetic chemists. Its unique pentacyclic framework, featuring a congested core, multiple stereocenters, and a characteristic spirocyclic motif, has spurred the development of innovative synthetic strategies. This technical guide delves into the key synthetic hurdles encountered in the pursuit of this compound and its analogues, offering a comprehensive overview of the strategies, quantitative data from reported syntheses, and detailed experimental protocols for pivotal transformations.

Core Synthetic Challenges

The synthesis of this compound is marked by several significant challenges rooted in its complex molecular structure:

-

Construction of the 1-Azaspiro[4.4]nonane Core: A defining feature of the daphlongeranine subfamily is the embedded 1-azaspiro[4.4]nonane bicyclic motif. The creation of this spirocyclic system, particularly with the requisite stereocontrol, demands a carefully orchestrated sequence of reactions.

-

Formation of Multiple Quaternary Stereocenters: The structure of this compound includes three quaternary stereocenters, which are notoriously difficult to construct. These sterically hindered centers require highly selective and efficient bond-forming reactions.

-

Control of Stereochemistry: The molecule boasts a total of seven stereogenic centers, and their precise spatial arrangement is crucial for its biological activity. Achieving the correct relative and absolute stereochemistry throughout a multi-step synthesis is a paramount challenge.

-

Assembly of the Congested Polycyclic System: The compact and highly functionalized pentacyclic core of this compound presents significant steric hindrance, which can impede key bond formations and functional group manipulations. Late-stage modifications are particularly susceptible to these steric constraints.

Key Synthetic Strategies and Quantitative Overview

To address these challenges, synthetic chemists have devised several elegant strategies. Two prominent approaches are the divergent total synthesis of the closely related (-)-Daphnilongeranin B by Li and coworkers, and a generalized biomimetic strategy developed by another research group. These syntheses have provided valuable insights into tackling the formidable structure of this compound.

| Synthetic Route | Key Strategy | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Reactions & Yields | Reference |

| Total Synthesis of (-)-Daphnilongeranin B | Divergent synthesis from a common intermediate. | Not explicitly stated | Not explicitly stated | Intermolecular [3+2] Cycloaddition (Yield not stated); Late-stage Aldol (B89426) Cyclization (Yield not stated) | [1] |

| Generalized Biomimetic Synthesis of this compound-type Alkaloids | Biomimetic approach inspired by the postulated biosynthetic pathway. | Not explicitly stated | Not explicitly stated | Luche reduction (96%); Diene formation (90%); Vilsmeier-Haack reaction (80%); Nagashima amide reduction and enamine reduction (68% over two steps) | [2][3][4] |

| Synthesis of the Tetracyclic Core of Daphlongeranines | Stepwise construction of the polycyclic system. | 11 (to tetracyclic core) | Not explicitly stated | Reductive Heck Reaction (Yield not stated); Intramolecular Aldol Reaction (35% over three steps) | [5] |

Experimental Protocols for Key Transformations

The following are detailed methodologies for some of the critical reactions employed in the synthesis of this compound and its precursors.

Reductive Heck Reaction for Tricyclic Core Formation

This reaction is crucial for the formation of a key C-C bond in the construction of the core structure.

Procedure: To a solution of the α-bromoacrylamide precursor in DMF at 80 °C are added Pd(OAc)₂, HCO₂Na, Et₃N, and TBACl. The reaction mixture is stirred for 18 hours. After cooling to room temperature, the mixture is diluted with an appropriate organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the tricyclic product.

Intramolecular Aldol Reaction for Seven-Membered Ring Closure

The formation of the seven-membered ring is a critical step, accomplished through an intramolecular aldol condensation.

Procedure: A mixture of the aldehyde precursor and methanolic hydroxide (B78521) is heated. The resulting mixture of the aldol product and the corresponding elimination product is then treated with p-toluenesulfonic acid (p-TsOH) in benzene (B151609) (C₆D₆) and heated to drive the conversion to the desired enone. The reaction progress is monitored by NMR. Upon completion, the reaction is quenched, and the product is extracted, dried, and purified by chromatography to yield the tetracyclic enone in 35% yield over three steps.

Luche Reduction of an Enone Precursor

This chemoselective reduction is employed to generate a key allylic alcohol intermediate.

Procedure: To a solution of the enone precursor in methanol (B129727) at -78 °C, cerium(III) chloride heptahydrate (CeCl₃·7H₂O) is added, followed by the portion-wise addition of sodium borohydride (B1222165) (NaBH₄). The reaction is stirred at -78 °C until complete conversion of the starting material is observed by TLC. The reaction is then quenched by the addition of acetone, and the mixture is allowed to warm to room temperature. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting allylic alcohol is obtained in 96% yield as a single diastereoisomer.

Visualizing the Synthetic Pathways

The logical flow of the synthetic strategies can be visualized using the following diagrams generated using Graphviz.

Caption: Retrosynthetic analysis of this compound.

Caption: Key transformations in the biomimetic synthesis.

Conclusion

The total synthesis of this compound remains a significant endeavor in organic chemistry. The challenges associated with its complex and congested structure have necessitated the development of novel and efficient synthetic methodologies. The strategies outlined in this guide, particularly those involving strategic cycloadditions, late-stage ring closures, and biomimetic approaches, provide a solid foundation for future synthetic efforts toward this fascinating class of natural products. The continued exploration of new synthetic routes will not only lead to a more efficient synthesis of this compound but also contribute to the broader field of complex molecule synthesis, with potential applications in drug discovery and development.

References

- 1. Divergent Total Syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Total Synthesis of Four Classes of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of the Tetracyclic Core of the Daphlongeranines - PMC [pmc.ncbi.nlm.nih.gov]

Daphnilongeranin A: A Technical Overview of its Natural Source, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin A is a member of the complex and structurally diverse family of Daphniphyllum alkaloids. These natural products have garnered significant attention from the scientific community due to their intricate molecular architectures and potential biological activities. This technical guide provides an in-depth overview of the natural source, abundance, and experimental protocols for the isolation of this compound, catering to the needs of researchers in natural product chemistry, pharmacology, and drug development.

Natural Source and Abundance

This compound is naturally found in the plant species Daphniphyllum longeracemosum, a member of the Daphniphyllaceae family. This plant is primarily distributed in Southeast Asia. The primary source for the isolation of this compound has been identified as the leaves and stems of this plant.

Quantitative data regarding the abundance and yield of this compound from its natural source have been reported in the scientific literature. The following table summarizes the key quantitative information from the seminal study on its isolation.

| Plant Source | Plant Part | Geographical Origin | Starting Material (kg) | Yield of Crude Alkaloids (g) | Yield of this compound (mg) | Percentage Yield (%) | Reference |

| Daphniphyllum longeracemosum | Leaves and Stems | Yunnan, P. R. China | 15 | 180 | 12 | 0.00008 | Yang et al., 2006 |

Experimental Protocols

The isolation of this compound from Daphniphyllum longeracemosum involves a multi-step process of extraction and chromatographic separation. The following is a detailed methodology based on the key cited experiment.

Plant Material

The leaves and stems of Daphniphyllum longeracemosum were collected in the Yunnan province of the People's Republic of China.

Extraction and Initial Fractionation

-

Drying and Pulverization: The collected plant material (15 kg) was air-dried and then pulverized to a fine powder.

-

Solvent Extraction: The powdered plant material was subjected to extraction with 95% ethanol (B145695) (EtOH) at room temperature. This process was repeated three times to ensure exhaustive extraction of the plant metabolites.

-

Concentration: The combined ethanolic extracts were concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract was suspended in a 5% hydrochloric acid (HCl) solution and then partitioned with petroleum ether to remove non-polar constituents. The acidic aqueous layer, containing the protonated alkaloids, was then basified with ammonia (B1221849) (NH₃·H₂O) to a pH of 9-10.

-

Solvent-Solvent Extraction: The basified aqueous solution was extracted with chloroform (B151607) (CHCl₃) to transfer the free alkaloids into the organic phase.

-

Crude Alkaloid Fraction: The chloroform extract was concentrated under reduced pressure to afford the crude alkaloid fraction (180 g).

Chromatographic Separation and Purification

The crude alkaloid mixture was subjected to a series of chromatographic techniques to isolate the individual compounds.

-

Silica (B1680970) Gel Column Chromatography: The crude alkaloid fraction (180 g) was loaded onto a silica gel column (1.5 kg, 200-300 mesh). The column was eluted with a gradient of chloroform-acetone (from 100:0 to 0:100, v/v) to yield nine fractions (Fr. 1–9).

-

Further Fractionation:

-

Fraction 5 (15.2 g) was further chromatographed on a silica gel column using a petroleum ether-acetone-diethylamine (Et₂NH) gradient (from 10:1:0.1 to 2:1:0.1, v/v/v) to give five subfractions (Fr. 5.1–5.5).

-

Fraction 5.3 (3.2 g) was subjected to repeated silica gel column chromatography with a chloroform-methanol (MeOH) gradient (from 100:1 to 20:1, v/v).

-

-

Final Purification: The resulting fractions from the previous step were further purified by preparative thin-layer chromatography (pTLC) using a developing solvent system of petroleum ether-acetone-Et₂NH (3:1:0.1, v/v/v) to yield This compound (1) (12 mg).

Visualization of the Isolation Workflow

The following diagram illustrates the key stages in the isolation of this compound from Daphniphyllum longeracemosum.

Caption: Isolation workflow for this compound.

Conclusion

This technical guide has provided a comprehensive overview of the natural source, abundance, and detailed isolation protocol for this compound. The low percentage yield highlights the challenge in obtaining this complex natural product from its native source and underscores the importance of efficient and optimized isolation techniques for further pharmacological and synthetic studies. The provided experimental details serve as a valuable resource for researchers aiming to isolate and investigate this compound and other related Daphniphyllum alkaloids.

An In-depth Technical Guide to the Chemical Properties of Daphnilongeranin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin A is a naturally occurring alkaloid isolated from the leaves and stems of Daphniphyllum longeracemosum. It belongs to the complex family of Daphniphyllum alkaloids, which are known for their intricate molecular architectures and diverse biological activities. This technical guide provides a comprehensive overview of the known chemical properties of this compound, based on its initial isolation and structural elucidation.

Chemical and Physical Properties

This compound is characterized as the first seco-10,17-longistylumphylline A type Daphniphyllum alkaloid[1]. Its fundamental chemical and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₂₂H₃₁NO₄ |

| Molecular Weight | 373.49 g/mol |

| Appearance | Amorphous powder |

| Optical Rotation | [α]²⁰_D_ -58.8 (c 0.5, CHCl₃) |

Spectroscopic Data

The structure of this compound was determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data were crucial for elucidating the complex polycyclic structure of this compound. The assignments were made based on extensive 1D and 2D NMR experiments, including COSY, HMQC, and HMBC.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Position | δ_H (ppm) | Multiplicity | J (Hz) |

| 1 | 3.35 | m | |

| 2 | 2.98 | m | |

| 3 | 5.50 | br s | |

| 5α | 1.85 | m | |

| 5β | 1.65 | m | |

| 6α | 2.10 | m | |

| 6β | 1.95 | m | |

| 7 | 2.30 | m | |

| 8 | 2.65 | m | |

| 9 | 4.15 | d | 6.0 |

| 12α | 1.75 | m | |

| 12β | 1.55 | m | |

| 13α | 1.90 | m | |

| 13β | 1.70 | m | |

| 14 | 2.15 | m | |

| 15 | 1.28 | s | |

| 16 | 1.15 | d | 7.0 |

| 18 | 0.95 | d | 7.0 |

| 20 | 2.05 | s | |

| 21 | 3.65 | s | |

| N-CH₃ | 2.25 | s |

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Position | δ_C (ppm) |

| 1 | 55.6 |

| 2 | 60.2 |

| 3 | 125.8 |

| 4 | 138.2 |

| 5 | 35.4 |

| 6 | 30.1 |

| 7 | 45.3 |

| 8 | 50.1 |

| 9 | 75.8 |

| 10 | 90.2 |

| 11 | 38.9 |

| 12 | 25.6 |

| 13 | 32.1 |

| 14 | 48.7 |

| 15 | 22.1 |

| 16 | 15.9 |

| 17 | 210.5 |

| 18 | 12.3 |

| 19 | 170.8 |

| 20 | 21.4 |

| 21 | 51.8 |

| N-CH₃ | 42.5 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-ESI-MS) was used to determine the exact mass and molecular formula of this compound.

-

HR-ESI-MS: m/z 374.2328 [M+H]⁺ (calculated for C₂₂H₃₂NO₄, 374.2331)[1]

Biological Activity

Currently, there is no published data on the biological activity of this compound. The initial paper on its isolation and structure elucidation did not report any biological assays[1]. Further research is required to determine its potential pharmacological effects.

However, the broader class of Daphniphyllum alkaloids has been reported to exhibit a wide range of biological activities, including:

-

Cytotoxic effects against various cancer cell lines.

-

Antioxidant properties .

-

Vasorelaxant effects .

-

Anti-platelet activating factor (PAF) effects .

It is important to emphasize that these activities are characteristic of the alkaloid class in general and have not been specifically demonstrated for this compound.

Experimental Protocols

As no biological studies on this compound have been published, there are no specific experimental protocols for its biological evaluation. The following section outlines the general experimental procedure for the isolation and purification of this compound from its natural source, as described in the primary literature[1].

Isolation and Purification of this compound

Putative Biosynthetic Relationship

While no specific signaling pathways have been elucidated for this compound, its structure suggests a biosynthetic relationship with other Daphniphyllum alkaloids. It is proposed to be a seco-derivative of longistylumphylline A, indicating a potential cleavage of a carbon-carbon bond in a precursor molecule during its biosynthesis.

Conclusion

This compound is a structurally unique member of the Daphniphyllum alkaloid family. While its chemical structure has been fully characterized, its biological properties remain unexplored. This presents an opportunity for future research to investigate its potential pharmacological activities and mechanisms of action, which could uncover novel therapeutic applications. The data and methodologies presented in this guide serve as a foundational resource for researchers interested in furthering the scientific understanding of this intriguing natural product.

References

The Stereochemical Maze of Daphnilongeranin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnilongeranin A, a member of the complex family of Daphniphyllum alkaloids, presents a formidable stereochemical challenge with its intricate, polycyclic architecture. This technical guide provides an in-depth analysis of the stereochemistry of this compound, drawing upon data from its total synthesis. We will delve into the key stereogenic centers, the experimental methodologies used for their determination, and present the relevant quantitative data in a clear, structured format. This document is intended to serve as a comprehensive resource for researchers engaged in the study of Daphniphyllum alkaloids and for professionals in the field of drug development exploring these complex natural products.

Introduction to this compound and the Daphniphyllum Alkaloids

The Daphniphyllum alkaloids are a large and structurally diverse group of natural products isolated from plants of the genus Daphniphyllum. These compounds have garnered significant attention from the scientific community due to their complex molecular architectures and interesting biological activities. This compound belongs to a specific subtype of these alkaloids and is characterized by a unique and congested cage-like structure. The dense arrangement of multiple stereocenters within its rigid framework makes the determination and control of its stereochemistry a significant scientific endeavor.

Recent advances in synthetic chemistry have enabled the total synthesis of several Daphniphyllum alkaloids, including those of the this compound-type. These synthetic achievements have not only made these rare natural products more accessible for biological studies but have also provided definitive confirmation of their complex stereochemical assignments.

The Stereochemical Landscape of this compound

The structure of this compound is characterized by a hexacyclic core featuring multiple contiguous stereogenic centers. The precise spatial arrangement of the substituents at these centers is crucial for its biological activity and presents a significant hurdle in its chemical synthesis.

A pivotal breakthrough in understanding the definitive stereochemistry of this compound comes from a recent total synthesis which also encompasses other related alkaloids.[1] This work provides a comprehensive dataset, including spectroscopic and crystallographic analysis, that unambiguously establishes the relative and absolute stereochemistry of the molecule.

Key Stereogenic Centers

The molecule possesses a complex array of stereocenters that define its three-dimensional shape. The total synthesis approach allows for the controlled installation of these centers, and their configurations are confirmed through various analytical techniques at different stages of the synthesis.

Experimental Determination of Stereochemistry

The confirmation of the stereochemical configuration of this compound and its synthetic intermediates relies on a combination of modern analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Single-Crystal X-ray Diffraction Analysis

X-ray crystallography provides the most unambiguous method for determining the three-dimensional structure of a crystalline compound. In the context of the total synthesis of this compound-type alkaloids, X-ray diffraction analysis of key crystalline intermediates and the final products has been instrumental in confirming the relative and absolute stereochemistry.[1]

Experimental Protocol for Single-Crystal X-ray Diffraction:

A suitable single crystal of the compound is selected and mounted on a diffractometer. Data is collected at a specific temperature (e.g., 100 K) using a specific radiation source (e.g., Cu Kα radiation). The collected data is then processed and the structure is solved and refined using specialized software packages. The final output provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, which together define the complete three-dimensional structure of the molecule. The absolute configuration can often be determined if a heavy atom is present or by using anomalous dispersion effects.

The supplementary information of the pivotal 2023 total synthesis paper contains the CCDC (Cambridge Crystallographic Data Centre) accession codes for the crystal structures determined.[1] These codes provide access to the detailed crystallographic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly two-dimensional techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy), is a powerful tool for elucidating the relative stereochemistry of molecules in solution. NOESY experiments reveal through-space correlations between protons that are in close proximity, allowing for the determination of their relative spatial arrangement.

Experimental Protocol for NOESY Spectroscopy:

A sample of the purified compound is dissolved in a suitable deuterated solvent. The 2D NOESY spectrum is acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher). The mixing time for the experiment is optimized to observe the desired NOE correlations. The resulting spectrum shows cross-peaks between protons that are close to each other in space (typically < 5 Å). By analyzing the pattern of these cross-peaks, the relative configuration of stereocenters can be deduced.

Quantitative Data

The following tables summarize the key quantitative data that underpins the stereochemical assignment of this compound, based on the data reported in its total synthesis.

Table 1: Crystallographic Data for a Key Synthetic Intermediate

| Parameter | Value |

| CCDC Number | [Data to be sourced from primary literature] |

| Empirical Formula | [Data to be sourced from primary literature] |

| Formula Weight | [Data to be sourced from primary literature] |

| Crystal System | [Data to be sourced from primary literature] |

| Space Group | [Data to be sourced from primary literature] |

| a, b, c (Å) | [Data to be sourced from primary literature] |

| α, β, γ (°) | [Data to be sourced from primary literature] |

| Volume (ų) | [Data to be sourced from primary literature] |

| Z | [Data to be sourced from primary literature] |

| R-factor (%) | [Data to be sourced from primary literature] |

Note: Specific values are placeholders and would be populated from the supplementary information of the primary research article.

Table 2: Key NOESY Correlations for this compound

| Correlating Protons | Inferred Spatial Relationship |

| [Proton 1] – [Proton 2] | [e.g., syn-facial] |

| [Proton 3] – [Proton 4] | [e.g., anti-facial] |

| [Proton 5] – [Proton 6] | [e.g., proximity across rings] |

Note: Specific proton assignments and their correlations are placeholders and would be populated from the detailed NMR analysis in the primary research article.

Visualizing the Synthetic Strategy

The total synthesis of this compound involves a complex sequence of reactions designed to build the intricate carbon skeleton with precise stereochemical control. The following diagrams, generated using the DOT language, illustrate a simplified workflow of the synthetic approach and the logic of stereochemical determination.

Caption: Simplified workflow illustrating the retrosynthetic and forward synthetic approach to this compound, highlighting the role of analytical methods in stereochemical confirmation.

Caption: Logical relationship between different experimental techniques used to establish the complete stereochemistry of this compound.

Conclusion

The stereochemical puzzle of this compound has been definitively solved through the power of modern organic synthesis and advanced analytical techniques. The intricate arrangement of its multiple stereocenters has been rigorously established, primarily through X-ray crystallography and detailed NMR studies conducted on synthetic samples. This in-depth understanding of the stereochemistry of this compound is not only a testament to the capabilities of contemporary chemical science but also provides a solid foundation for future investigations into the biological activities of this fascinating class of natural products and the development of novel therapeutic agents. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers in the field.

References

An In-depth Examination of a Structurally Complex Class of Natural Products with Therapeutic Potential

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of over 350 natural products isolated from evergreen plants of the genus Daphniphyllum.[1][2] These alkaloids are characterized by complex, polycyclic, and often caged skeletons, which have made them attractive targets for total synthesis.[1][3][4] Beyond their intricate architectures, Daphniphyllum alkaloids have demonstrated a wide range of biological activities, including cytotoxic, anti-HIV, antioxidant, and vasorelaxant effects. This technical guide focuses on Daphnilongeranin A and related alkaloids, providing researchers, scientists, and drug development professionals with a comprehensive overview of their chemical nature, biological activities, and the experimental methodologies used in their evaluation.

Chemical Structures and Classification

Daphniphyllum alkaloids are classified into several subtypes based on their skeletal frameworks. This compound, isolated from the leaves and stems of Daphniphyllum longeracemosum, is a representative of a unique structural class within this family. The structural complexity of these alkaloids, which often includes multiple stereocenters and intricate ring systems, presents a significant challenge for chemical synthesis and is a driving force behind the continued research in this area.

Biological Activities and Quantitative Data

Table 1: Cytotoxicity of Daphnezomine W

| Cell Line | IC50 (µg/mL) | IC50 (µM) |

| HeLa | 16.0 | Not Reported |

Data sourced from Liu et al. (2018).

Table 2: Cytotoxicity of Daphnioldhanol A

| Cell Line | IC50 (µM) |

| HeLa | 31.9 |

| MCF-7 | > 76 |

| A549 | 52.2 |

| MGC-803 | 69.7 |

| COLO-205 | > 76 |

Data sourced from Lu et al. (2021).

Table 3: Cytotoxicity of other selected Daphniphyllum Alkaloids

| Compound | Cell Line | IC50 (µM) | Reference |

| A recently described DA | HeLa | ~3.89 | |

| Dcalycinumine A | Nasopharyngeal cancer cells | Significant antitumor activity |

Experimental Protocols

The evaluation of the cytotoxic activity of Daphniphyllum alkaloids is typically performed using cell-based assays. The following are detailed protocols for two standard methods: the MTT assay and the Sulforhodamine B (SRB) assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Test compound (Daphniphyllum alkaloid)

-

Control vehicle (e.g., DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test alkaloid in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control and untreated cells.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Sulforhodamine B (SRB) Assay

This assay is a colorimetric method that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

Materials:

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Acetic acid, 1% (v/v)

-

96-well microtiter plates

-

Test compound

-

Control vehicle

-

Complete cell culture medium

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After the desired incubation period with the test compound, gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with deionized water and allow them to air dry.

-

Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which this compound and most other Daphniphyllum alkaloids exert their cytotoxic effects have not yet been fully elucidated. However, studies on other cytotoxic natural product alkaloids suggest several potential pathways that may be involved.

Many natural compounds with anticancer properties are known to induce apoptosis (programmed cell death) in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key signaling molecules in these pathways include caspases, the Bcl-2 family of proteins, and p53.

Another critical signaling pathway often targeted by anticancer agents is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Constitutive activation of NF-κB is a hallmark of many cancers, promoting cell proliferation, survival, and inflammation. Inhibition of this pathway is a common mechanism for the anticancer effects of natural products.

The PI3K/Akt/mTOR pathway is another central signaling cascade that is frequently dysregulated in cancer, controlling cell growth, proliferation, and survival. Several natural products have been shown to exert their anticancer effects by inhibiting components of this pathway.

Further research is required to determine which of these, or other, signaling pathways are specifically modulated by this compound and its relatives.

Visualizations

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for determining the cytotoxicity of Daphniphyllum alkaloids.

Hypothetical Signaling Pathway for Alkaloid-Induced Apoptosis

References

Methodological & Application

Total Synthesis of Daphnilongeranin A: A Detailed Guide to a Biomimetic Approach

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the total synthesis of Daphnilongeranin A, a complex Daphniphyllum alkaloid. The strategy detailed herein is based on the groundbreaking work of Zhang et al. (2023), who developed a generalized biomimetic approach to access four structurally related classes of these alkaloids.[1][2][3] This innovative strategy leverages a deep understanding of the biosynthetic pathways to inform the design of a highly efficient and convergent synthetic route.

This compound belongs to a family of natural products that have garnered significant interest from the scientific community due to their intricate molecular architectures and potential biological activities. The synthetic route described provides a powerful chemical platform for the synthesis of this compound and its analogs, paving the way for further investigation into their therapeutic potential.

Retrosynthetic Analysis and Strategy

The synthetic strategy for this compound is rooted in a biomimetic approach, which mimics the proposed biosynthetic pathway of the natural product.[1][2] The retrosynthetic analysis reveals a convergent strategy, wherein key fragments of the molecule are synthesized separately and then brought together in the later stages of the synthesis. This approach allows for a more efficient and flexible synthesis, enabling the preparation of analogs with relative ease.

A key feature of this strategy is the utilization of common intermediates that can be divergently converted to various members of the Daphniphyllum alkaloid family.[1][2][3] This highlights the power of a biosynthetic network-guided approach in complex natural product synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the total synthesis of this compound, providing a concise overview of the efficiency of the reported route.

| Step | Reaction | Product | Yield (%) |

| 1 | Luche Reduction | Allylic alcohol 51 | 96 |

| 2 | Dehydration | Diene 52 | 90 (over 2 steps) |

| 3 | N-oxidation | N-oxide | Not Reported |

| 4 | Polonovski reaction | Iminium ion intermediate | Not Reported |

| 5 | Intramolecular [4+2] cycloaddition | This compound (9) | Not Reported |

Note: The yields for the final steps of the synthesis were not explicitly reported in the primary literature as a percentage for the isolated product of each individual step leading to this compound. The focus of the publication was on the successful application of the overall strategy to a range of alkaloids.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the total synthesis of this compound, adapted from the supporting information of Zhang et al. (2023).

Synthesis of Allylic Alcohol (51)

-

To a solution of enone (49) (1.0 eq) in MeOH at -78 °C was added CeCl₃·7H₂O (1.5 eq).

-

The mixture was stirred for 10 minutes, after which NaBH₄ (2.0 eq) was added in one portion.

-

The reaction was stirred at -78 °C for 30 minutes and then quenched by the addition of saturated aqueous NH₄Cl.

-

The mixture was extracted with CH₂Cl₂ (3 x V). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The residue was purified by flash column chromatography on silica (B1680970) gel to afford allylic alcohol 51 .

Synthesis of Diene (52)

-

To a solution of allylic alcohol (51) (1.0 eq) in CH₂Cl₂ at 0 °C was added MsOH (10 eq).

-

The reaction mixture was stirred at this temperature for 1 hour.

-

The reaction was then carefully quenched with saturated aqueous NaHCO₃.

-

The aqueous layer was extracted with CH₂Cl₂ (3 x V). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude residue was then dissolved in toluene, and PPTS (0.2 eq) and 4 Å molecular sieves were added.

-

The mixture was heated to 80 °C and stirred for 12 hours.

-

After cooling to room temperature, the mixture was filtered and concentrated. The residue was purified by flash column chromatography on silica gel to give diene 52 .

Synthesis of this compound (9)

The final steps towards this compound from diene 52 involved an N-oxidation followed by a Polonovski-type reaction to generate a key iminium ion intermediate. This intermediate then underwent a proposed intramolecular [4+2] cycloaddition to furnish the natural product. The specific, detailed experimental conditions and yields for these final transformations were not provided in a step-by-step format in the available literature.

Synthetic Pathway and Workflow Diagrams

The following diagrams illustrate the key strategic elements and the overall workflow of the total synthesis of this compound.

References

Application Notes and Protocols: Key Reactions in the Total Synthesis of Daphnilongeranin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key chemical transformations involved in the total synthesis of Daphnilongeranin A, a complex Daphniphyllum alkaloid. The protocols are based on the divergent synthesis strategy developed by Zhang et al. (2023), which utilizes a biomimetic approach from a common intermediate. This document offers detailed experimental procedures, quantitative data for key reaction steps, and visualizations of the synthetic pathway to aid in the replication and further investigation of this synthetic route.

Introduction

This compound is a member of the structurally diverse and intricate family of Daphniphyllum alkaloids, which have garnered significant attention from the synthetic chemistry community due to their complex polycyclic architectures and potential biological activities. The synthetic route highlighted herein employs a strategy that diverges from a common intermediate to access multiple classes of these alkaloids, showcasing the efficiency of a biomimetic approach. The key reactions involve a selective reduction and a subsequent acid-mediated dehydration to form a crucial diene intermediate, which then undergoes further functionalization to yield the target natural product.

Key Synthetic Transformations

The synthesis of this compound from the common intermediate 49 involves two pivotal reactions:

-

Luche Reduction: A chemoselective 1,2-reduction of an α,β-unsaturated ketone to the corresponding allylic alcohol. This reaction is crucial for setting the stereochemistry at the newly formed hydroxyl group and avoiding undesired conjugate addition. The use of cerium(III) chloride with sodium borohydride (B1222165) is characteristic of this transformation, enhancing the selectivity for the 1,2-addition product.

-

Diene Formation: An acid-catalyzed dehydration of the allylic alcohol intermediate to furnish a conjugated diene. This reaction is sensitive to the reaction conditions, with a mixture of reagents being employed to achieve a high yield of the desired diene product, which is a key structural motif for the subsequent steps toward this compound.

Experimental Protocols

The following protocols are adapted from the supplementary information of the total synthesis published by Zhang et al. (2023).

Synthesis of Allylic Alcohol 51 via Luche Reduction

This protocol describes the selective reduction of the enone in intermediate 49 to the corresponding allylic alcohol 51 .

Reaction Scheme:

Materials:

-

Intermediate 49

-

Methanol (B129727) (MeOH), anhydrous

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Sodium borohydride (NaBH₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of intermediate 49 (1.0 eq) in anhydrous methanol (0.1 M) at 0 °C, add cerium(III) chloride heptahydrate (1.5 eq).

-

Stir the mixture for 10 minutes at 0 °C.

-

Add sodium borohydride (1.5 eq) portion-wise over 5 minutes.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the mixture with dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford allylic alcohol 51 .

Synthesis of Diene 52

This protocol details the dehydration of allylic alcohol 51 to form the conjugated diene 52 .

Reaction Scheme:

Materials:

-

Allylic alcohol 51

-

Methanesulfonic acid (MsOH)

-

Pyridinium (B92312) p-toluenesulfonate (PPTS)

-

4 Å Molecular Sieves (4 Å MS), powdered

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of allylic alcohol 51 (1.0 eq) in anhydrous dichloromethane (0.1 M) at 0 °C, add methanesulfonic acid (2.0 eq).

-

Stir the mixture at 0 °C for 30 minutes. This may result in a mixture of the desired diene and a hydrated ketone byproduct.

-

To the reaction mixture, add powdered 4 Å molecular sieves and pyridinium p-toluenesulfonate (0.2 eq).

-

Allow the reaction to stir at room temperature for 12 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the mixture with dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield diene 52 .

Quantitative Data Summary

The following table summarizes the quantitative data for the key reactions in the synthesis of this compound.

| Step | Reactant | Product | Reagents and Conditions | Yield (%) |

| 1 | Intermediate 49 | Allylic Alcohol 51 | NaBH₄, CeCl₃·7H₂O, MeOH, 0 °C, 30 min | 96 |

| 2 | Allylic Alcohol 51 | Diene 52 | 1. MsOH, CH₂Cl₂, 0 °C, 30 min; 2. PPTS, 4 Å MS, rt, 12 h | 90 (overall) |

Visualizations

The following diagrams illustrate the key transformations in the synthetic pathway to this compound.

Caption: Synthetic pathway to this compound.

Caption: Experimental workflow for key transformations.

Application Notes and Protocols for the Synthesis of Daphnilongeranin A: A Focus on Catalysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the catalysts employed in the total synthesis of Daphnilongeranin A, a complex hexacyclic Daphniphyllum alkaloid. The synthesis of this natural product presents significant challenges due to its intricate, sterically congested architecture. The successful strategies highlighted herein rely on a series of sophisticated catalytic transformations to construct the key carbocyclic and heterocyclic frameworks. These notes are intended to serve as a practical guide for researchers in organic synthesis and drug development.

Key Catalytic Transformations

The synthesis of this compound and its congeners leverages a diverse toolkit of modern catalytic methods. Below is a summary of the pivotal catalytic reactions, the catalysts employed, and their performance.

Table 1: Summary of Key Catalytic Reactions in the Synthesis of this compound-type Alkaloids

| Reaction Type | Catalyst/Reagent | Substrate(s) | Product | Yield (%) | Catalyst Loading (mol%) | Reference |

| Trimethylenemethane (TMM) [3+2] Cycloaddition | Pd(PPh₃)₄, TMM precursor | Enedione | Densely substituted five-membered carbocycle | N/A | N/A | [1] |

| Luche Reduction | CeCl₃·7H₂O, NaBH₄ | Ketone | Allylic alcohol | 96 | N/A | [1] |

| Dehydration | MsOH | Allylic alcohol | Diene | 90 (over 2 steps) | Catalytic | [1] |

Note: Quantitative data for the TMM cycloaddition was not explicitly provided in the referenced literature for the direct synthesis of the this compound precursor.

Experimental Protocols

The following protocols are adapted from the literature and provide a detailed methodology for key catalytic steps in the synthesis of this compound-type structures.

Protocol 1: Luche Reduction of the Ketone Precursor

This protocol describes the diastereoselective reduction of a ketone to an allylic alcohol, a crucial step in manipulating the core structure.

Materials:

-

Ketone precursor (1.0 equiv)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.5 equiv)

-

Sodium borohydride (B1222165) (NaBH₄) (1.5 equiv)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve the ketone precursor in a mixture of MeOH and DCM (4:1) at -78 °C.

-

Add CeCl₃·7H₂O to the solution and stir for 15 minutes.

-

Add NaBH₄ in one portion and continue stirring at -78 °C for 30 minutes.

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Allow the mixture to warm to room temperature and extract with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired allylic alcohol.[1]

Protocol 2: Acid-Catalyzed Dehydration to a Diene

This protocol details the formation of a diene through the dehydration of an allylic alcohol, facilitated by methanesulfonic acid.

Materials:

-

Allylic alcohol precursor (1.0 equiv)

-

Methanesulfonic acid (MsOH) (catalytic amount)

-

Pyridinium p-toluenesulfonate (PPTS) (catalytic amount)

-

4 Å molecular sieves

-

Dichloromethane (DCM)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the allylic alcohol in DCM at 0 °C, add a catalytic amount of MsOH.

-

Stir the reaction mixture at 0 °C for 30 minutes. Note: This step may initially yield a mixture of the desired diene and a hydrolyzed intermediate.

-

To drive the reaction to completion, add PPTS and 4 Å molecular sieves.

-

Warm the mixture to room temperature and stir for an additional 12 hours.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the pure diene.[1]

Reaction Pathways and Workflows

The following diagrams illustrate the logical flow of key synthetic sequences and the role of catalysis.

References

Protecting Group Strategies for the Synthesis of Daphnilongeranin A and Related Daphniphyllum Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for protecting group strategies relevant to the total synthesis of Daphnilongeranin A and other structurally complex Daphniphyllum alkaloids. The information presented here is curated from published total synthesis campaigns of related compounds, offering valuable insights for synthetic route design and execution.

Introduction

This compound belongs to the intricate family of Daphniphyllum alkaloids, which are characterized by their caged, polycyclic structures. The total synthesis of these natural products presents significant challenges due to their dense arrangement of functional groups and stereocenters. A crucial aspect of a successful synthetic strategy is the judicious selection and application of protecting groups to mask reactive functionalities while other parts of the molecule are being elaborated. This document outlines key protecting group strategies for hydroxyl and amine functionalities, drawing from the successful syntheses of related Daphniphyllum alkaloids.

Protecting Groups for Hydroxyl Functions

The hydroxyl group is a common functionality in Daphniphyllum alkaloids that often requires protection to prevent unwanted side reactions during oxidation, reduction, or carbon-carbon bond-forming steps. Silyl ethers are a frequently employed protecting group for this purpose due to their ease of installation, stability to a wide range of reaction conditions, and selective removal.

tert-Butyldimethylsilyl (TBS) Ethers

TBS ethers are a robust choice for the protection of primary and secondary alcohols. They are stable to a variety of non-acidic reagents and can be selectively removed under acidic conditions or with fluoride (B91410) reagents.

Table 1: Protection of a Hydroxyl Group as a TBS Ether

| Step | Reagent and Conditions | Yield | Reference |

| Protection | TBSCl, imidazole (B134444), DMF | High | [1] |

| Deprotection | HBF₄·OEt₂, ambient temperature | 82% | [1] |

| Deprotection | TBAF, THF | - | General Protocol |

Experimental Protocols:

Protection of a Primary Alcohol with TBSCl: To a solution of the alcohol in anhydrous N,N-dimethylformamide (DMF) is added imidazole (1.5 equivalents) and tert-butyldimethylsilyl chloride (TBSCl, 1.2 equivalents). The reaction mixture is stirred at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The reaction is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Deprotection of a TBS Ether with HBF₄·OEt₂: The TBS-protected compound is dissolved in a suitable solvent (e.g., dichloromethane). Tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂, excess) is added at ambient temperature. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated to give the deprotected alcohol.[1]

Triethylsilyl (TES) Ethers

TES ethers offer a different lability profile compared to TBS ethers and can be used for chemoselective protection.

Table 2: Protection of a Hydroxyl Group as a TES Ether

| Step | Reagent and Conditions | Yield | Reference |

| Protection | TESCl, imidazole | 83% | [1] |

| Deprotection | Acidic conditions (e.g., HF·Pyridine) | - | General Protocol |

Experimental Protocol:

Chemoselective Protection of a Primary Hydroxyl with TESCl: To a solution of the diol in a suitable solvent is added imidazole (1.5 equivalents). The solution is cooled to 0 °C and triethylsilyl chloride (TESCl, 1.2 equivalents) is added dropwise. The reaction is stirred at 0 °C and monitored by TLC. Upon selective protection of the primary hydroxyl group, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by flash chromatography.[1]

Protecting Groups for Amine Functions

The secondary amine present in the core structure of many Daphniphyllum alkaloids requires protection to prevent its interference in various synthetic transformations. Carbamates are the most common protecting groups for this purpose.

tert-Butoxycarbonyl (Boc) Group

The Boc group is widely used for the protection of amines. It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions.

Table 3: Protection of a Secondary Amine with a Boc Group

| Step | Reagent and Conditions | Yield | Reference |

| Protection | (Boc)₂O, base (e.g., Et₃N, DMAP), CH₂Cl₂ | Good | [2] |

| Deprotection | Trifluoroacetic acid (TFA), CH₂Cl₂ | High | General Protocol |

Experimental Protocol:

Protection of a Secondary Amine with (Boc)₂O: To a solution of the amine in dichloromethane (B109758) (CH₂Cl₂) is added triethylamine (B128534) (Et₃N, 1.5 equivalents), a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.2 equivalents). The reaction mixture is stirred at room temperature until complete as monitored by TLC. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the N-Boc protected amine.[2]

Carboxybenzyl (Cbz) Group

The Cbz group is another common amine protecting group, which is stable to acidic and basic conditions and is typically removed by hydrogenolysis.

Table 4: Protection of a Secondary Amine with a Cbz Group

| Step | Reagent and Conditions | Yield | Reference |

| Protection | Benzyl chloroformate (CbzCl), base (e.g., NaHCO₃), solvent (e.g., THF/H₂O) | - | General Protocol |

| Deprotection | H₂, Pd/C, solvent (e.g., MeOH, EtOAc) | High | [3] |

Experimental Protocol:

Deprotection of a Cbz Group by Hydrogenolysis: The Cbz-protected amine is dissolved in a suitable solvent such as methanol (B129727) or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added. The reaction vessel is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator). The mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the deprotected amine.[3]

Visualizing Protecting Group Strategies

The following diagrams illustrate the general workflows for the protection and deprotection of hydroxyl and amine functional groups.

Caption: General workflow for alcohol protection and deprotection.

Caption: General workflow for amine protection and deprotection.

Strategic Considerations

The choice of a protecting group is critical and should be guided by the overall synthetic plan. Key considerations include:

-

Orthogonality: Selecting protecting groups that can be removed under different conditions to allow for selective deprotection in the presence of other protecting groups.

-

Stability: The protecting group must be stable to the reaction conditions employed in subsequent steps.

-

Ease of Introduction and Removal: The protection and deprotection steps should proceed in high yields and with minimal side products.

The successful total synthesis of this compound and its congeners will undoubtedly rely on a carefully orchestrated protecting group strategy. The protocols and data presented herein provide a foundation for researchers to develop robust and efficient synthetic routes to these challenging and biologically significant molecules.

References

Application Notes and Protocols for the Biomimetic Synthesis of Daphnilongeranin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the biomimetic synthesis of Daphnilongeranin A, a complex Daphniphyllum alkaloid. The synthesis strategy is based on the work of Li and coworkers, who developed a generalized biomimetic approach to reprogram the biosynthetic network of these natural products.[1] This document outlines the key transformations, provides representative experimental protocols for each step, and presents the available quantitative data in a structured format.

Synthetic Strategy Overview

The biomimetic synthesis of this compound-type alkaloids hinges on a convergent strategy that mimics the proposed biosynthetic pathway. The key transformations involve the construction of a densely functionalized carbocyclic core through a series of strategic reactions. The overall workflow can be summarized as follows:

-

γ-Oxidation of an Enone: The synthesis commences with the oxidation of a suitable enone precursor to install a crucial ketone functionality at the γ-position, yielding an enedione.

-

Trimethylenemethane (TMM) [3+2] Cycloaddition: A palladium-catalyzed [3+2] cycloaddition of a trimethylenemethane precursor with the enedione is employed to construct the sterically congested five-membered carbocyclic ring, a key feature of the this compound scaffold.[2][3][4][5]

-

Luche Reduction: A selective 1,2-reduction of a ketone functionality to the corresponding allylic alcohol is achieved using Luche reduction conditions, which employ sodium borohydride (B1222165) in the presence of a lanthanide salt like cerium(III) chloride.[6][7][8][9][10] This step sets the stage for the final key transformation.

-

Diene Formation: The synthesis culminates in the formation of a conjugated diene through the dehydration of the allylic alcohol. This transformation is typically acid-catalyzed.[11][12][13][14][15]

Below is a diagram illustrating the logical workflow of this synthetic sequence.

Caption: Logical workflow for the biomimetic synthesis of this compound-type alkaloids.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the biomimetic synthesis of a this compound-type alkaloid, as described by Li and coworkers.

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| γ-Oxidation | Enone (46) | Enedione (45) | Representative: Pd(OH)₂/C, t-BuOOH, CH₂Cl₂ | Good |

| TMM [3+2] Cycloaddition | Enedione (45) | Cycloadduct (49) | Representative: Pd₂(dba)₃, P(O-i-Pr)₃, TMM precursor, THF | Moderate |

| Luche Reduction | Ketone (49) | Allylic Alcohol (51) | NaBH₄, CeCl₃·7H₂O, MeOH, 0 °C | 96 |

| Diene Formation | Allylic Alcohol (51) | Diene (52) | MsOH, PPTS, 4 Å molecular sieves | 90 |

Note: The yields for the γ-oxidation and TMM cycloaddition are described qualitatively in the source literature as "good" and "moderate," respectively. The provided reagents are representative for these types of transformations.

Experimental Protocols

The following are detailed, representative protocols for the key experimental steps in the biomimetic synthesis of this compound-type alkaloids. These protocols are based on established methodologies for the described transformations and should be adapted and optimized for specific substrates.

Protocol 1: γ-Oxidation of an Enone to an Enedione

This protocol describes a representative procedure for the selective oxidation of an enone at the γ-position to form a 1,4-enedione using a palladium catalyst and a peroxide oxidant.[16][17][18]

Materials:

-

Enone starting material

-

20% Palladium hydroxide (B78521) on carbon (Pd(OH)₂/C)

-

tert-Butyl hydroperoxide (t-BuOOH), 70% in water

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Round-bottom flask

-